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molecular formula C9H7NO3 B8553353 2-Ethyl-1,3-benzoxazole-4,7-dione CAS No. 477603-36-4

2-Ethyl-1,3-benzoxazole-4,7-dione

Cat. No. B8553353
M. Wt: 177.16 g/mol
InChI Key: GDCQVRBAMXJYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279467B2

Procedure details

A mixture of 2-ethyl-1,3-benzoxazole-4,7-dione (1 eq) and aniline (1.1 eq.) in ethanol is kept under stirring for 1 hour. The reaction medium turns to dark violet. After concentration, the residue is purified by medium pressure chromatography on silica in order to produce a violet-coloured powder. Melting point: 200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:4][C:5]2[C:11](=[O:12])[CH:10]=[CH:9][C:8](=[O:13])[C:6]=2[N:7]=1)[CH3:2].[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[NH:14]([C:9]1[C:8](=[O:13])[C:6]2[N:7]=[C:3]([CH2:1][CH3:2])[O:4][C:5]=2[C:11](=[O:12])[CH:10]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1OC2=C(N1)C(C=CC2=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue is purified by medium pressure chromatography on silica in order
CUSTOM
Type
CUSTOM
Details
to produce a violet-coloured powder

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(C1=CC=CC=C1)C1=CC(C2=C(N=C(O2)CC)C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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